2,2'-Dichlorobiphenyl 2,2'-Dichlorobiphenyl Crystals. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 13029-08-8
VCID: VC20864585
InChI: InChI=1S/C12H8Cl2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
SMILES: C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl
Molecular Formula: C12H8Cl2
Molecular Weight: 223.09 g/mol

2,2'-Dichlorobiphenyl

CAS No.: 13029-08-8

Cat. No.: VC20864585

Molecular Formula: C12H8Cl2

Molecular Weight: 223.09 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Dichlorobiphenyl - 13029-08-8

CAS No. 13029-08-8
Molecular Formula C12H8Cl2
Molecular Weight 223.09 g/mol
IUPAC Name 1-chloro-2-(2-chlorophenyl)benzene
Standard InChI InChI=1S/C12H8Cl2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Standard InChI Key JAYCNKDKIKZTAF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl
Melting Point 142 to 144 °F (NTP, 1992)
61.5 °C

Chemical Identity and Structure

2,2'-Dichlorobiphenyl, also known as PCB-4 in the Ballschmiter numbering system, is a chlorinated organic compound belonging to the PCB family. The compound consists of a biphenyl structure with chlorine atoms substituted at the 2 and 2' positions.

ParameterValueReference
CAS Registry Number13029-08-8
IUPAC Name1-chloro-2-(2-chlorophenyl)benzene
Molecular FormulaC₁₂H₈Cl₂
Molecular Weight223.1 g/mol
NIST Standard InChIKeyJAYCNKDKIKZTAF-UHFFFAOYSA-N
Common SynonymsPCB 4, 2,2'-PCB, 2,2'-DCBP, o,o'-dichlorodiphenyl

The structural configuration of 2,2'-Dichlorobiphenyl features two benzene rings connected by a single carbon-carbon bond, with chlorine atoms attached at the ortho positions on both rings. This specific arrangement of chlorine atoms contributes to the compound's physical, chemical, and toxicological properties, distinguishing it from other PCB congeners .

Physical Properties

The physical characteristics of 2,2'-Dichlorobiphenyl are important for understanding its environmental fate and potential applications. These properties also influence its behavior in analytical procedures and environmental monitoring.

PropertyValueReference
Physical StateCrystalline solid
ColorLight beige to beige
Melting Point79-80°C (in hexane) / 60°C
Boiling Point289.78°C (estimated)
Density1.2490 g/cm³ (estimated)
Refractive Index1.5940 (estimated)
Water Solubility0.79 mg/L at 22.5°C
Log Partition Coefficient (octanol/water)4.80-4.97
Dipole Moment1.72 D

The limited water solubility of 2,2'-Dichlorobiphenyl (0.79 mg/L) indicates its hydrophobic nature, which explains its tendency to bioaccumulate in fatty tissues of organisms . The high octanol-water partition coefficient (log P values of 4.80-4.97) further confirms this lipophilic character, making it prone to environmental persistence and bioaccumulation in the food chain .

Chemical Properties and Reactivity

2,2'-Dichlorobiphenyl exhibits chemical behavior typical of halogenated aromatic compounds, characterized by relative stability and selective reactivity patterns.

Reactivity Profile

As a simple aromatic halogenated organic compound, 2,2'-Dichlorobiphenyl is generally unreactive under normal environmental conditions . The presence of chlorine atoms decreases the reactivity compared to unsubstituted biphenyl, resulting in increased environmental persistence . This reduced reactivity is a common characteristic of PCBs and contributes to their longevity in environmental matrices.

Reaction TypeBehaviorReference
Air & Water ReactionsInsoluble in water, stable in air
Thermal DecompositionProduces toxic fumes when heated to decomposition
IncompatibilitiesMay be incompatible with strong oxidizing and reducing agents
Other IncompatibilitiesPotentially incompatible with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides
CombustibilityProbably combustible, though flash point data unavailable

The chemical stability of 2,2'-Dichlorobiphenyl significantly contributes to its environmental persistence, making it a compound of concern for long-term environmental monitoring and remediation efforts .

Synthesis Methods

Research has documented several approaches for the synthesis of 2,2'-Dichlorobiphenyl, with different methodologies yielding varying levels of purity and efficiency.

Homocoupling Reaction

One well-established method involves a homocoupling reaction using arenediazonium tetrafluoroborate salt:

Reaction ComponentDetailsReference
Starting MaterialBenzenediazonium, 2-chloro-, tetrafluoroborate(1-)
CatalystIron(II) chloride (FeCl₂)
SolventTetrachloromethane (CCl₄)
Temperature60°C
Duration3 hours
Yield82%
PurificationColumn chromatography on silica gel

The general procedure involves mixing the arenediazonium tetrafluoroborate salt with iron(II) chloride in tetrachloromethane, maintaining the reaction at 60°C for 3 hours. After cooling to room temperature, the mixture is filtered, and the organic phase is evaporated under reduced pressure. The resulting residue is purified on a silica gel column to obtain the desired 2,2'-Dichlorobiphenyl product .

Applications and Uses

2,2'-Dichlorobiphenyl has specific applications in scientific research, particularly in toxicological and environmental studies.

Laboratory Applications

The primary documented use of 2,2'-Dichlorobiphenyl is as a reference material for laboratory analytical work . It serves as an important standard in environmental monitoring and toxicological research, allowing for accurate identification and quantification of this specific PCB congener in environmental and biological samples.

Biological Research

In biological investigations, 2,2'-Dichlorobiphenyl has been utilized in studies examining vesicular catecholamine release from rat PC12 cells upon acute and subchronic exposure to polychlorinated biphenyls . These studies help elucidate the neurotoxic mechanisms of PCBs, contributing to our understanding of the potential health effects associated with exposure to these compounds.

Environmental Marker

The compound serves as an important marker in environmental studies, particularly when examining PCB degradation and dechlorination processes. The ratio of PCB-11 to PCB-4 (2,2'-Dichlorobiphenyl) has been used to determine whether PCBs in environmental samples originate from dechlorination processes or from other sources such as pigment production .

Environmental Presence and Significance

2,2'-Dichlorobiphenyl has been detected in various environmental matrices and plays a significant role in environmental chemistry and toxicology.

Environmental Distribution

The compound has been identified in multiple environmental compartments:

Environmental MatrixObservationsReference
AirDetected in ambient air samples
WaterPresent in surface waters and watersheds
BiotaAccumulated in various organisms
SedimentFound in both sediment and suspended sediment
Consumer ProductsDetected in newspapers, magazines, cardboard boxes, plastic bags

Water Quality Standards

The presence of 2,2'-Dichlorobiphenyl and other PCB congeners presents significant challenges for achieving water quality standards. In some watersheds, the loads of PCB congeners exceed established Total Maximum Daily Loads (TMDLs), making these compounds a notable obstacle to water quality compliance throughout the United States .

Toxicity and Health Hazards

2,2'-Dichlorobiphenyl presents several hazards to human health and the environment, warranting careful handling and monitoring.

Hazard Classification

The compound carries specific hazard classifications according to the Globally Harmonized System (GHS):

Hazard CategoryClassificationHazard StatementReference
Health HazardsSpecific Target Organ Toxicity (Repeated Exposure) - Category 2H373: May cause damage to organs through prolonged or repeated exposure
Environmental HazardsAquatic Acute 1H400: Very toxic to aquatic life
Environmental HazardsAquatic Chronic 1H410: Very toxic to aquatic life with long lasting effects

Acute and Chronic Health Effects

The toxicological profile of 2,2'-Dichlorobiphenyl indicates potential health concerns with both acute and chronic exposure:

Exposure TypeHealth EffectsReference
Acute ExposureLimited data available; potential toxicity when heated to decomposition
Chronic ExposureMay cause damage to organs through prolonged or repeated exposure
CarcinogenicityNot listed by IARC, NTP, or OSHA as a carcinogen

Environmental Toxicity

2,2'-Dichlorobiphenyl presents significant ecological concerns:

Environmental ConcernDetailsReference
Aquatic ToxicityVery toxic to aquatic organisms
Water HazardWater hazard class 3 (self-assessment): extremely hazardous for water
Drinking Water RiskDangerous to drinking water even at extremely small quantities
PersistenceEnvironmental persistence due to chemical stability
BioaccumulationPotential for bioaccumulation in organisms due to lipophilic nature

The extremely hazardous nature of 2,2'-Dichlorobiphenyl for water systems warrants special attention in environmental protection efforts and remediation strategies .

Regulatory Status

2,2'-Dichlorobiphenyl is subject to various regulatory controls due to its classification as a polychlorinated biphenyl and its potential environmental and health impacts.

Transportation Regulations

For shipping and transportation purposes, 2,2'-Dichlorobiphenyl is classified as follows:

Regulatory AspectClassificationReference
UN NumberUN3432
UN Proper Shipping NamePolychlorinated biphenyls, solid
Transport Hazard Class9 (Miscellaneous dangerous substances and articles)
Packing GroupII
Environmental HazardsMarine pollutant

Other Regulatory Listings

The compound is subject to additional regulatory oversight:

Regulatory Agency/SystemStatusReference
EPA Substance Registry SystemListed as 2,2'-Dichlorobiphenyl (13029-08-8)
FDA UNII1433W7U14D
EWG's Food Scores4
TSCA (Toxic Substances Control Act)Not listed in some sources, listed as TSCA new (21st Century Act) in others
Proposition 65 (California)Not listed as a known carcinogen or reproductive toxin

These regulatory listings highlight the recognition of 2,2'-Dichlorobiphenyl as a compound requiring monitoring and control measures to protect human health and the environment .

Analytical Methods and Standards

For research and monitoring purposes, various analytical standards and methods have been developed for 2,2'-Dichlorobiphenyl.

Reference Standards

Standard TypeSpecificationsReference
Certified Reference Material100 µg/mL in Isooctane
Storage ConditionsAmbient (>5°C) with sonication recommended

Identification Methods

Several spectroscopic and chromatographic techniques can be employed for the identification and quantification of 2,2'-Dichlorobiphenyl in environmental and biological samples. These typically involve gas chromatography coupled with mass spectrometry (GC-MS) or other detection methods, requiring appropriate reference standards for accurate analysis .

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